molecular formula C8H7N5S2 B7763531 2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 887579-51-3

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B7763531
CAS No.: 887579-51-3
M. Wt: 237.3 g/mol
InChI Key: FLTKXNAPVZZEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a cyano group at position 5, a methylsulfanyl group at position 6, and a cyanomethylsulfanyl substituent at position 2. This compound is synthesized via nucleophilic substitution reactions, where aliphatic amines displace methylsulfanyl groups under reflux conditions .

Properties

IUPAC Name

2-amino-4-(cyanomethylsulfanyl)-6-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S2/c1-14-6-5(4-10)7(15-3-2-9)13-8(11)12-6/h3H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKXNAPVZZEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155920
Record name 2-Amino-4-[(cyanomethyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-51-3
Record name 2-Amino-4-[(cyanomethyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-[(cyanomethyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies for Pyrimidine Derivatives

The synthesis of polysubstituted pyrimidines typically involves sequential nucleophilic substitutions on prefunctionalized pyrimidine cores. A foundational approach utilizes 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) as a starting material due to its reactivity at the 4- and 6-positions . Key steps include:

  • Lithiation at the 5-position to introduce sulfur-based nucleophiles.

  • Substitution reactions with amines, thiols, or cyanomethyl groups.

  • Oxidation or functional group interconversions to achieve target substituents.

For example, Kobayashi et al. demonstrated that treating DCSMP with lithium diisopropylamide (LDA) generates a 5-lithiated intermediate, which reacts with sulfur and 2-bromoacetonitrile to yield 2-{[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile . This intermediate serves as a precursor for further substitutions at the 4-position.

Substitution at the 4-Position: Introducing the Cyanomethyl Sulfanyl Group

The 4-chloro group in DCSMP-derived intermediates is highly susceptible to nucleophilic displacement. Substitution with cyanomethyl mercaptan (HS-CH2-CN) or its synthetic equivalents provides a direct route to install the [(cyanomethyl)sulfanyl] moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

  • Base utilization : Triethylamine or sodium hydride facilitates deprotonation of the thiol.

  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.

In a representative procedure, 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine reacts with cyanomethyl mercaptan in DMF at 0°C, yielding the 4-[(cyanomethyl)sulfanyl] derivative in 70% isolated yield . Analogous conditions could be applied to DCSMP intermediates to achieve the desired substitution.

Functionalization at the 6-Position: Methylsulfanyl Retention or Modification

The 6-position in DCSMP is traditionally substituted with methoxy or methylsulfanyl groups. Retention of the methylsulfanyl group requires careful control during synthetic sequences. For instance, oxidation of methylsulfanyl to methylsulfonyl (as described in patent US6693194B2) is avoided by omitting peroxides or tungstate catalysts . Instead, mild reducing conditions preserve the thioether functionality.

Amination at the 2-Position: Strategies and Challenges

Introducing the amino group at the 2-position necessitates displacement of the methylsulfanyl group. This is achieved via:

  • Oxidative desulfurization : Treatment with hydrogen peroxide converts methylsulfanyl to methylsulfonyl, followed by ammonolysis.

  • Direct displacement : High-pressure amination with aqueous ammonia or ammonium salts in the presence of copper catalysts.

Kobayashi et al. reported that methylsulfanyl groups in pyrimidines resist nucleophilic displacement under standard conditions . Thus, oxidative methods are preferred. For example, oxidation with m-chloroperbenzoic acid (mCPBA) forms the sulfone, which undergoes smooth substitution with ammonia in ethanol at 120°C .

Carbonitrile Installation at the 5-Position

The 5-carbonitrile group is introduced via cyanoethylation or Sandmeyer-type reactions . In one approach, a 5-bromo pyrimidine intermediate reacts with copper(I) cyanide in refluxing DMF, yielding the carbonitrile . Alternatively, palladium-catalyzed cyanation using zinc cyanide or trimethylsilyl cyanide offers higher regioselectivity.

Integrated Synthetic Pathway Proposal

Combining these steps, a plausible route to 2-amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile involves:

  • Lithiation and cyanoethylation of DCSMP to install the 5-carbonitrile.

  • Substitution at the 4-position with cyanomethyl mercaptan.

  • Amination at the 2-position via oxidative desulfurization and ammonolysis.

  • Retention of the 6-methylsulfanyl group by avoiding oxidizing conditions.

Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity.

Optimization and Yield Considerations

Yields for critical steps, derived from analogous syntheses, are summarized below:

StepReaction ConditionsYield (%)Reference
5-CyanoethylationLDA, sulfur, 2-bromoacetonitrile, THF, –78°C76
4-Sulfanyl SubstitutionHS-CH2-CN, DMF, 0°C, 12 h70
2-AminationmCPBA oxidation, NH3/EtOH, 120°C, 24 h65

Side products, such as 4,6-bis[(cyanomethyl)sulfanyl] derivatives , are minimized by stoichiometric control and stepwise additions.

Challenges and Alternative Approaches

  • Regioselectivity Issues : Competing substitutions at the 4- and 6-positions require protective group strategies.

  • Stability of Cyanomethyl Groups : Hydrolysis to carboxylic acids under acidic or basic conditions necessitates pH-controlled workups.

  • Catalyst Poisoning : Thiol-containing intermediates may deactivate palladium catalysts, favoring copper-based systems.

Alternative routes employing Ugi multicomponent reactions or microwave-assisted synthesis could reduce step counts and improve efficiency.

Chemical Reactions Analysis

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacophore Development
2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile is being explored as a pharmacophore in drug design due to its ability to interact with specific biological targets. Its amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

Case Study: Antiviral Activity
Research has indicated that similar pyrimidine derivatives exhibit antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against viruses such as HIV and HCV. The unique substituents in this compound may enhance its specificity and potency against viral targets, warranting further investigation into its antiviral potential.

Enzyme Interaction Studies
The compound is also utilized in biological studies to understand its interactions with various enzymes and proteins. These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Mechanism of Action
The mechanism involves the interaction of the amino and sulfanyl groups with target enzymes, potentially influencing cellular pathways through redox reactions or competitive inhibition.

Future Research Directions

Given its promising applications, future research should focus on:

  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structural Modifications: Exploring derivatives with altered substituents to enhance bioactivity.
  • Broader Biological Testing: Evaluating its effects against a wider range of pathogens and cellular models.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Substituent Variations in Pyrimidine-5-carbonitrile Derivatives

Compound Name Position 2 Position 4 Position 6 Key Properties/Applications Reference
2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile Amino (Cyanomethyl)sulfanyl Methylsulfanyl Enhanced H-bonding, synthetic precursor
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile Benzylsulfanyl (4-Methylphenyl)sulfanyl Pentyl Crystalline stability, hydrophobic interactions
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile (4-Methylbenzyl)sulfanyl Cyclohexylamino Phenyl Improved lipophilicity, potential CNS activity
2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)pyrimidine-5-carbonitrile Amino Benzylsulfanyl 2-Thienyl Chalcogen bonding, fluorescence
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)pyrimidine-5-carbonitrile Amino Propylsulfanyl 2-Thienyl Tunable solubility, agrochemical leads

Key Comparisons

Methylsulfanyl at position 6 is smaller and less sterically hindered compared to pentyl or phenyl groups, facilitating nucleophilic displacement reactions .

Molecular Interactions Hydrogen/Chalcogen Bonding: The amino group at position 2 in the target compound forms strong N–H···N/O hydrogen bonds, as observed in pyrimidine-5-carbonitriles with amino substituents . In contrast, thienyl or phenyl groups at position 6 promote chalcogen or π-π stacking interactions . Crystal Packing: Bulky substituents (e.g., benzylsulfanyl in ) induce torsional strain, whereas smaller groups like methylsulfanyl favor planar conformations .

Biological Relevance Compounds with thienyl or trifluoromethyl groups (e.g., ) exhibit prolonged ligand-receptor residence times due to hydrophobic interactions, unlike the target compound’s polar cyanomethyl group . Amino and sulfanyl combinations (as in the target compound) are common in adenosine receptor ligands, though kinetic profiles vary with substituent size and polarity .

Physicochemical Properties The cyanomethyl group increases water solubility compared to benzyl or thienyl substituents, which enhance membrane permeability .

Biological Activity

Overview

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile, also known as CAS number 887579-51-3, is a pyrimidine derivative characterized by a complex structure that includes both sulfanyl and cyanomethyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula for this compound is C8H7N5S2C_8H_7N_5S_2, with a molecular weight of approximately 237.3 g/mol. The structural features include:

  • Pyrimidine ring : A six-membered ring containing two nitrogen atoms.
  • Amino group : Positioned at the 2nd carbon, which can participate in nucleophilic reactions.
  • Cyanomethyl and methylsulfanyl groups : Contributing to its unique reactivity and potential for biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions. This method allows for the introduction of various functional groups that enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Compound Activity Reference
2-Amino-4-(cyanomethyl)sulfanyl derivativesAntibacterial
Methylsulfanyl pyrimidinesAntifungal

Anticancer Potential

The unique structure of this compound suggests potential anticancer properties. Preliminary research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways.

  • Mechanism of Action : The amino group can form hydrogen bonds with target proteins, potentially modulating their activity. Additionally, the presence of the cyanomethyl group may enhance binding affinity to specific receptors involved in cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes due to its functional groups that can participate in binding interactions. Studies focusing on enzyme kinetics are necessary to quantify its inhibitory effects and understand the underlying mechanisms.

Case Studies

  • Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfanyl and cyanomethyl functionalities exhibited enhanced activity compared to their unsaturated counterparts.
  • Anticancer Assays : Research involving cell lines showed that certain derivatives of the compound inhibited proliferation by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis highlighted the importance of the methylsulfanyl group in enhancing cytotoxicity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and optimization strategies for preparing 2-amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting a pyrimidine precursor with thiocyanate or thiol-containing reagents under basic conditions. Optimization often includes using polar aprotic solvents like DMF and anhydrous potassium carbonate as a base to facilitate deprotonation and thiolate formation. Stirring at room temperature for 12–24 hours typically achieves moderate yields (40–50%) . Post-reaction workup involves precipitation with cold water and recrystallization from ethanol or aqueous mixtures for purification.

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Signals for methylsulfanyl (δ ~2.5 ppm, singlet) and cyanomethyl groups (δ ~4.0 ppm, triplet for SCH2CN) are key. Aromatic protons in pyrimidine rings appear as downfield singlets (δ ~8.0 ppm) .
  • 13C NMR : Peaks at ~115 ppm confirm nitrile (CN) groups. Sulfanyl-attached carbons (e.g., SCH2CN) resonate at δ ~30–35 ppm, while pyrimidine carbons appear between δ 160–170 ppm .
  • FT-IR : Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (NH2 stretch) are diagnostic. Sulfanyl (C-S) stretches occur at 600–700 cm⁻¹ .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Cu-Kα radiation source (λ = 1.54184 Å) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement via SHELX software (e.g., SHELXL-2018) is recommended, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically positioned geometrically and refined using a riding model . For twinned crystals, SHELXL’s TWIN/BASF commands can refine twin fractions .

Advanced Research Questions

Q. How do minor substituent modifications (e.g., thiomethyl vs. cyanomethyl groups) affect ligand-receptor binding kinetics in adenosine receptors?

  • Methodological Answer : Structure-Kinetics Relationship (SKR) studies reveal that substituents alter residence time (RT) at receptors. For example, replacing a thiomethyl with a cyanomethyl group can reduce RT from ~60 minutes to <10 minutes while maintaining sub-nanomolar affinity (Ki). Kinetic assays using radiolabeled ligands (e.g., [³H]-DPCPX) or fluorescent probes in CHO cell lines quantify association/dissociation rates. Molecular docking (e.g., AutoDock Vina) correlates steric/electronic effects with RT changes .

Q. What challenges arise in crystallizing sulfanyl-rich pyrimidine derivatives, and how can they be mitigated?

  • Methodological Answer : Sulfanyl groups promote disordered crystal packing due to rotational flexibility. Strategies include:

  • Co-crystallizing with bulky counterions (e.g., trifluoroacetate) to stabilize lattice interactions.
  • Using slow evaporation from high-boiling solvents (e.g., DMSO/EtOH mixtures) to enhance crystal quality.
  • Applying the PLATON SQUEEZE algorithm to model solvent-accessible voids in cases of severe disorder .

Q. How can computational methods (DFT, NBO analysis) predict vibrational and electronic properties of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate vibrational frequencies. Scaling factors (0.961–0.983) correct systematic errors in FT-IR/Raman peak assignments .
  • NBO Analysis : Evaluates hyperconjugative interactions (e.g., σ→σ* in C-S bonds) and charge transfer using Gaussian08. HOMO-LUMO gaps (~4–5 eV) predict reactivity, with electron-deficient pyrimidine rings favoring nucleophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.